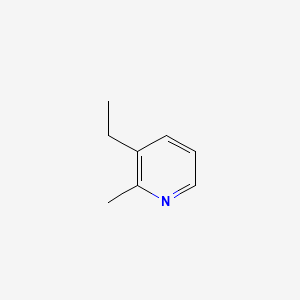

3-Ethyl-2-methylpyridine

Übersicht

Beschreibung

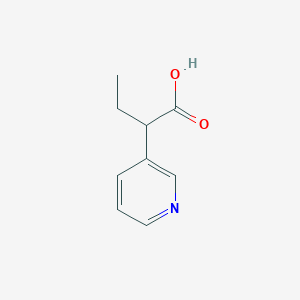

3-Ethyl-2-methylpyridine is a chemical compound with the molecular formula C8H11N . It has a molecular weight of 121.18 . It is used in the synthesis of other chemicals .

Synthesis Analysis

The synthesis of 2-methylpyridines, which could be related to the synthesis of this compound, has been achieved using a simplified bench-top continuous flow setup . The reactions proceeded with a high degree of selectivity, producing α-methylated pyridines .Molecular Structure Analysis

The molecular structure of this compound can be represented as a 2D Mol file or a computed 3D SD file . The 3D structure provides a more detailed view of the molecule .Physical and Chemical Properties Analysis

This compound is a colorless to yellow liquid . It is insoluble in water and more dense than water .Wissenschaftliche Forschungsanwendungen

Alternatives to Ethylene in Agriculture and Sterilization

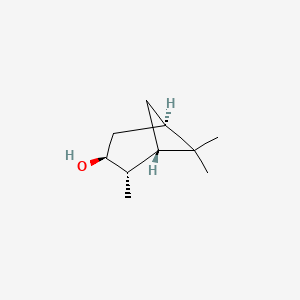

Ethylene Inhibition in Agriculture :The use of 1-methylcyclopropene (1-MCP) has significantly impacted fruits and vegetables by inhibiting ethylene perception, which is crucial for ripening and senescence. The application of 1-MCP showcases the potential of chemical agents to extend the shelf life and maintain the quality of agricultural products. Studies highlight the effectiveness of 1-MCP in various fruits like apples, avocados, bananas, and tomatoes, illustrating the broad spectrum of its utility in agriculture (Watkins, 2006; Blankenship & Dole, 2003).

Ethylene Oxide for Sterilization :Ethylene oxide sterilization is crucial in medical device sterilization, offering a broad application range due to its effectiveness. Despite its utility, the need for careful cycle design and validation to ensure safety without compromising the sterilization process's efficiency is emphasized. This indicates the significance of understanding chemical interactions and their applications in critical fields like healthcare (Mendes et al., 2007).

Chemical Recycling and Environmental Safety

Chemical Recycling of Polymers :Research on the chemical recycling of poly(ethylene terephthalate) (PET) from post-consumer sources focuses on hydrolysis and glycolysis processes. These processes facilitate the recovery of pure monomers or the production of value-added materials, highlighting the potential of chemical recycling to contribute to sustainability and resource conservation (Karayannidis & Achilias, 2007).

Ionic Liquid-Based Technologies :The toxicity and environmental impact of 1-ethyl-3-methylimidazolium acetate ([C2mim][OAc]), an ionic liquid with potential for biopolymer dissolution and industrial use, are reviewed. While suggesting [C2mim][OAc] as a relatively safe choice, the review underscores the need for comprehensive toxicity assessment before large-scale industrial application, emphasizing the importance of environmental safety in scaling up new technologies (Ostadjoo et al., 2018).

Wirkmechanismus

Target of Action

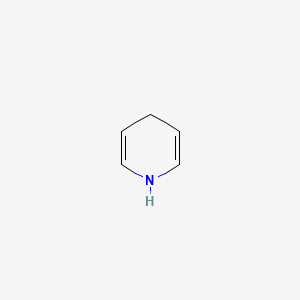

3-Ethyl-2-methylpyridine is a pyridine derivative, a class of aromatic compounds that are prevalent in various human activities Pyridine derivatives are known to interact with various enzymes and receptors in biological systems .

Mode of Action

The presence of the ring nitrogen in pyridine derivatives defines their reactivity . This reactivity may influence the compound’s interaction with its targets and any resulting changes.

Biochemical Pathways

For instance, they occur ubiquitously as pyridoxine (vitamin B6) and vitamin B3 (primarily in the form of niacin [nicotinic acid or pyridine-3-carboxylic acid] and nicotinamide [3-pyridinecarboxamide]), which are used in the synthesis of nicotinamide adenine dinucleotide (NAD+) and nicotinamide adenine dinucleotide phosphate (NADP+) .

Result of Action

The effects of pyridine derivatives can vary widely, depending on their specific structures and the biological systems with which they interact .

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, factors such as pH, temperature, and the presence of other substances can affect the compound’s stability and its interactions with biological targets .

Biochemische Analyse

Biochemical Properties

Pyridine derivatives, including 3-Ethyl-2-methylpyridine, are known to interact with various enzymes, proteins, and other biomolecules

Molecular Mechanism

It’s likely that it exerts its effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression

Dosage Effects in Animal Models

It’s important to understand the threshold effects, as well as any toxic or adverse effects at high doses

Eigenschaften

IUPAC Name |

3-ethyl-2-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11N/c1-3-8-5-4-6-9-7(8)2/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZKDGABMFBCSRP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=C(N=CC=C1)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID0074841 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14159-59-2, 27987-10-6 | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014159592 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridine, ethylmethyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027987106 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3-Ethyl-2-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID0074841 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-PICOLINE, 3-ETHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8S6IRA9M3N | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

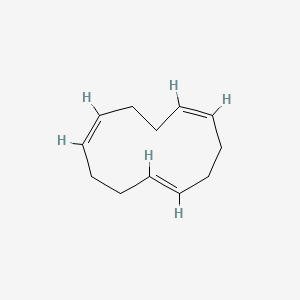

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[2-(DODECYLOXY)ETHOXY]ACETIC ACID](/img/structure/B3422927.png)

![2-Octadecyl-1H-thioxantheno[2,1,9-def]isoquinoline-1,3(2H)-dione](/img/structure/B3422993.png)